Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

Description

Structural Characteristics and Nomenclature

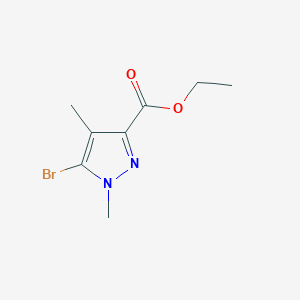

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate exhibits a well-defined molecular structure with the molecular formula C₈H₁₁BrN₂O₂ and a molecular weight of 247.09 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1566729-10-9, with additional synonym identifiers including 1707370-05-5. This heterocyclic molecule features a pyrazole core ring system, which consists of a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in the 1,2-positions.

The structural architecture of this compound is characterized by several key substituents strategically positioned on the pyrazole ring. At the 5-position, a bromine atom provides significant electronic and steric influence, while methyl groups occupy both the 1-position and 4-position of the ring system. The 3-position bears an ethyl ester functional group (-COOC₂H₅), which serves as the carboxylate component of the molecule. This specific substitution pattern differentiates it from other related compounds in the pyrazole ester family.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁BrN₂O₂ | |

| Molecular Weight | 247.09 g/mol | |

| Primary CAS Number | 1566729-10-9 | |

| Synonym CAS Number | 1707370-05-5 | |

| Chemical Class | Specialty Materials |

The nomenclature system for this compound follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base name "pyrazole" indicates the five-membered diazole ring system, while the numerical designations specify the positions of various substituents. The "1H" designation in the name indicates that the hydrogen atom is attached to the nitrogen at position 1, establishing the tautomeric form of the molecule. Alternative naming conventions found in chemical databases include variations such as "Ethyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate" and related systematic names.

Comparative analysis with related compounds reveals the structural uniqueness of this particular pyrazole derivative. For instance, the non-brominated analog ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS 68809-65-4) possesses the molecular formula C₈H₁₂N₂O₂ and exhibits different physical properties, including a density of 1.1±0.1 grams per cubic centimeter and a boiling point of 248.1±20.0 degrees Celsius at 760 millimeters of mercury. The presence of the bromine substituent in this compound significantly alters the electronic properties and reactivity profile compared to its non-halogenated counterpart.

Structural isomers within the brominated dimethyl pyrazole ester family further highlight the importance of substitution patterns. The compound ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5775-90-6) shares the same molecular formula but differs in the positioning of the methyl and bromine substituents, demonstrating how subtle structural changes can lead to distinct chemical entities. Similarly, ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate represents another isomeric variation with the carboxylate group positioned differently on the ring system.

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the foundational understanding of this important class of heterocyclic compounds. Knorr's initial discovery emerged from his attempts to synthesize quinoline derivatives with antipyretic properties, which serendipitously led to the formation of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a compound that exhibited significant analgesic, antipyretic, and antirheumatic activities. This accidental discovery marked the beginning of systematic investigations into pyrazole derivatives and their therapeutic potential.

The synthetic methodology for pyrazole compounds received further advancement through the work of German chemist Hans von Pechmann, who developed a classical synthesis method in 1898 using acetylene and diazomethane as starting materials. This methodology established important precedents for the construction of pyrazole ring systems and provided researchers with reliable synthetic pathways for accessing these heterocyclic structures. The historical significance of these early synthetic approaches continues to influence modern pyrazole chemistry, as many contemporary methods build upon the fundamental principles established by these pioneering chemists.

The evolution of pyrazole chemistry throughout the late nineteenth and early twentieth centuries laid the groundwork for the development of more complex substituted derivatives, including brominated variants like this compound. The introduction of halogen substituents, particularly bromine, into pyrazole structures became an important synthetic strategy for modulating the electronic properties and biological activities of these compounds. Brominated pyrazoles have found particular utility as synthetic intermediates and as bioactive molecules in their own right.

The historical trajectory of pyrazole research experienced significant acceleration in the latter half of the twentieth century, coinciding with advances in synthetic organic chemistry and pharmaceutical research. The isolation of the first natural pyrazole derivative by Japanese researchers Kosuge and Okeda in 1954 marked another pivotal moment in pyrazole chemistry. They successfully isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant belonging to the Piperaceae family, thereby demonstrating that pyrazole structures could occur naturally rather than existing solely as synthetic constructs. This discovery challenged the prevailing assumption that pyrazoles were exclusively artificial compounds and opened new avenues for natural product research.

The contemporary significance of pyrazole derivatives in medicinal chemistry has grown exponentially, with numerous pyrazole-containing drugs entering clinical practice since the 1980s. Modern pharmaceutical applications include compounds such as celecoxib for anti-inflammatory therapy, sildenafil for erectile dysfunction treatment, and various kinase inhibitors for cancer therapy. The development of brominated pyrazole esters like this compound represents a continuation of this historical progression, as these compounds serve as important synthetic intermediates for accessing more complex bioactive molecules.

Propriétés

IUPAC Name |

ethyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIJBIZPZMFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, which include this compound, often interact with various biological targets, contributing to their diverse biological activities.

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities. More research is required to identify the specific pathways affected by this compound.

Result of Action

As a pyrazole derivative, it is likely to have diverse biological effects, but specific results of its action require further investigation.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°C, suggesting that temperature and atmospheric conditions could potentially impact its stability and efficacy.

Analyse Biochimique

Biochemical Properties

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . The compound can modulate the expression of genes involved in these pathways, leading to changes in cellular behavior. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light or higher temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and potential organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The compound may be actively transported into specific cellular compartments or tissues, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Activité Biologique

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is well-known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure containing two nitrogen atoms and an ethyl ester functional group. The presence of the bromine atom enhances its reactivity, making it a valuable compound in medicinal chemistry and organic synthesis.

Target Interactions

Pyrazole derivatives, including this compound, interact with various biological targets. These interactions can modulate enzyme activities and influence cellular processes. Notably, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and biotransformation processes .

Biochemical Pathways

The compound influences several biochemical pathways. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a significant role in cell proliferation and differentiation. Such interactions can lead to changes in gene expression and cellular metabolism.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. A study reported that related compounds demonstrated high selectivity for COX-2 with minimal gastrointestinal toxicity .

| Compound | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.01 μM | Reference |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In studies comparing its efficacy against Gram-positive and Gram-negative bacteria, it exhibited comparable or superior activity to standard antibiotics .

| Microorganism | MIC (µmol/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

| Candida albicans | TBD |

Case Studies and Research Findings

In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, this compound was included among compounds assessed for their anti-inflammatory and antimicrobial properties. The results indicated that modifications to the pyrazole structure could enhance both anti-inflammatory efficacy and safety profiles .

Another investigation highlighted the compound's potential as a dual-action agent targeting both inflammation and microbial infections. The findings suggested that structural variations could lead to compounds with improved bioavailability and reduced side effects compared to traditional therapies .

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate has been studied for its potential in drug development, particularly in the following areas:

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting specific cellular pathways related to cancer cell growth. This is primarily due to its role as an intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy .

Anti-inflammatory Effects

The compound's structure allows for modifications that can lead to the development of anti-inflammatory agents. For instance, it can be utilized in synthesizing calcium release-activated calcium channel (CRAC) inhibitors, which have potential applications in treating conditions like rheumatoid arthritis and asthma .

Biological Activities

This compound exhibits various biological activities:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antitumor | PI3K inhibition | Cancer therapy |

| Anti-inflammatory | CRAC inhibition | Rheumatoid arthritis treatment |

| Antimicrobial | Unknown | Infection control |

Synthesis and Evaluation of Derivatives

A study demonstrated the synthesis of several derivatives of this compound. These derivatives were evaluated for their biological activities against various cancer cell lines. The results indicated that certain modifications enhanced their potency compared to the parent compound.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Pyrazole-Based Carboxylates

Key Observations:

- Substituent Position : Bromine at position 5 (target compound) vs. position 4 (Ethyl 4-bromo-1,5-dimethyl analog) alters electronic properties, influencing reactivity in Suzuki-Miyaura couplings .

- Ester Group : Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl analogs (e.g., Methyl 3-bromo-1,4-dimethyl analog), impacting membrane permeability in drug design .

Heterocyclic Variants Beyond Pyrazole

Table 2: Comparison with Triazole and Imidazole Derivatives

Key Observations:

- Triazole vs.

- Imidazole Core : Bromine at position 2 in the imidazole analog (vs. pyrazole position 5) shifts reactivity toward electrophilic substitution at adjacent positions, differing from the pyrazole’s preference for cross-coupling at position 5 .

Functionalized Derivatives with Bulky Groups

Ethyl 5-(6-chloropyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS: Unavailable) introduces a chloropyridinyl group at position 5 instead of bromine. This modification:

- Increases molecular weight (C₁₃H₁₄ClN₃O₂ , ~292.72 g/mol) and steric bulk.

Méthodes De Préparation

Synthesis of 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester (Intermediate)

- Starting materials: Diethyl butynedioate and methylhydrazine.

- Procedure:

- Diethyl butynedioate is dissolved in diethyl ether and cooled to approximately -10 °C.

- A 40% aqueous methylhydrazine solution is added dropwise, maintaining temperature below 0 °C to control exothermic reaction.

- After addition, the mixture is stirred at low temperature for 30 minutes, leading to precipitation of a white solid intermediate.

- The solid is isolated by filtration, washed with diethyl ether, and dried under vacuum.

- This intermediate is then heated at 100 °C in a single-port vessel to complete the cyclization, followed by vacuum drying to yield 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Bromination to Form Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

- Reagents: Tribromooxyphosphorus (a brominating agent), acetonitrile as solvent.

- Procedure:

- The hydroxylated pyrazole ester intermediate is dissolved in acetonitrile.

- Tribromooxyphosphorus is added, and the mixture is refluxed to promote electrophilic bromination at the 5-position of the pyrazole ring.

- Upon completion, the reaction mixture is cooled and poured into a precooled saturated sodium carbonate solution to quench excess brominating agent.

- The product is isolated by filtration, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Purification and Characterization

- The crude product is typically purified by recrystallization from methanol or by column chromatography.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

- Reported yields for similar bromination reactions range from 75% to 80%, indicating efficient conversion.

Alternative Oxidative Methods for Pyrazole Derivatives

While the above route is classical, some patents describe oxidative methods to prepare related pyrazole carboxylates:

- Using potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid as a catalyst to oxidize dihydropyrazole intermediates to the aromatic pyrazole ring.

- The oxidizing agent is used in stoichiometric amounts (1.0 to 2.0 equivalents), with potassium persulfate preferred for its efficiency.

- This method achieves yields of approximately 75-80% and can be adapted for brominated pyrazole esters.

Summary Table of Key Preparation Steps

| Step No. | Reaction Stage | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation & Cyclization | Diethyl butynedioate, methylhydrazine, -10 to 100 °C | 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester | Not specified | Controlled temp addition, vacuum drying |

| 2 | Bromination | Tribromooxyphosphorus, acetonitrile, reflux | This compound | 75-80 | Quenched with Na2CO3, extraction with ethyl acetate |

| 3 | Oxidative Aromatization (alternative) | Potassium persulfate, sulfuric acid, acetonitrile | Aromatic bromopyrazole carboxylate | 75-80 | Oxidation of dihydropyrazole intermediates |

| 4 | Purification and Characterization | Recrystallization or chromatography | Pure this compound | - | Confirmed by NMR, IR, MS |

Research Findings and Notes

- The condensation of diethyl butynedioate with methylhydrazine is a reliable method to construct the pyrazole ring with methyl substitutions at N-1 and C-4 positions.

- Tribromooxyphosphorus is an effective brominating agent for selective bromination at the 5-position of the pyrazole ring, avoiding over-bromination or side reactions.

- The oxidative aromatization method using potassium persulfate offers an alternative to traditional bromination, especially when starting from dihydropyrazole intermediates.

- Reaction conditions such as temperature control, solvent choice (acetonitrile preferred), and stoichiometry of reagents are critical for high yield and purity.

- The final product is typically isolated by solvent extraction and recrystallization, ensuring removal of impurities and unreacted starting materials.

Q & A

Q. What are the common synthetic routes for preparing ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis of brominated pyrazole derivatives typically involves cyclocondensation or halogenation reactions. For example:

- Cyclocondensation : Ethyl 3-ethoxyacrylate derivatives can react with hydrazides (e.g., tosylhydrazide) under basic conditions to form pyrazole cores .

- Halogenation : Direct bromination of the pyrazole ring using reagents like phosphorus oxybromide (POBr₃) in acetonitrile at reflux (~369 K) achieves regioselective bromination at the 5-position .

Key factors : Temperature control (e.g., reflux vs. room temperature) and stoichiometry of brominating agents significantly impact yield. For instance, excess POBr₃ may lead to over-bromination, while insufficient amounts result in unreacted starting material.

Q. How can spectroscopic techniques (NMR, LC-MS) be used to confirm the structure and purity of this compound?

- ¹H NMR : Peaks for methyl groups (δ ~2.37–2.50 ppm), ethyl ester protons (δ ~1.18–1.48 ppm for CH₃, δ ~4.11–4.21 ppm for OCH₂), and pyrazole ring protons (δ ~5.17–6.73 ppm) are critical. The absence of NH protons confirms N-methylation .

- LC-MS : A molecular ion peak at m/z ~277 (C₉H₁₁BrN₂O₂⁺) confirms the molecular weight. Impurities like de-brominated byproducts can be detected via secondary peaks .

Validation : Compare spectral data with structurally similar compounds (e.g., ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, δ ~2.37 ppm for methyl groups) .

Advanced Research Questions

Q. What is the role of the bromine substituent in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization?

The bromine atom at the 5-position serves as a reactive site for palladium-catalyzed cross-coupling reactions. For example:

- Suzuki-Miyaura : Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O replaces bromine with aryl groups, enabling access to biarylpyrazole derivatives .

Challenges : Steric hindrance from adjacent methyl groups may reduce coupling efficiency. Optimizing ligand choice (e.g., SPhos for bulky substrates) and reaction time (12–24 hours) improves yields .

Q. How do steric and electronic effects of the 1,4-dimethyl groups influence the compound’s reactivity in nucleophilic substitution?

- Steric effects : The 1,4-dimethyl groups hinder nucleophilic attack at the adjacent positions, directing reactivity to the 5-bromo site.

- Electronic effects : Electron-donating methyl groups increase electron density on the pyrazole ring, potentially slowing SN2 reactions but favoring SN1 mechanisms in polar solvents (e.g., DMF) .

Case study : In the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, the dimethyl groups stabilize intermediates during bromination, reducing side reactions .

Q. What strategies are recommended for resolving contradictions in reported crystallographic data for brominated pyrazole derivatives?

- Validation : Cross-reference unit cell parameters (e.g., a, b, c values) and torsion angles with published structures. For example, compare the C–Br bond length (~1.89 Å) in ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate with similar compounds .

- Refinement : Use high-resolution X-ray data (R factor < 0.05) and hydrogen placement protocols (riding model with Uiso(H) = 1.2–1.5 Ueq(C)) to minimize errors .

Methodological Considerations

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Parameters : Test degradation in solvents (e.g., DMSO, ethanol) at 298 K vs. 277 K over 30 days. Monitor via HPLC for bromine loss or ester hydrolysis .

- Findings : Related compounds (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) show stability in anhydrous DMSO but hydrolyze in aqueous buffers (pH 7.4) within 7 days .

Q. What computational methods (e.g., DFT) are suitable for predicting the compound’s electronic properties and reaction pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.